N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a 1,2-dihydroisoquinolin-1-one core substituted with a prop-2-en-1-yl (allyl) group at position 2 and an acetamide-linked 4-acetylphenyl moiety at position 5 via an ether-oxygen bridge.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-24-13-11-18-19(22(24)27)5-4-6-20(18)28-14-21(26)23-17-9-7-16(8-10-17)15(2)25/h3-11,13H,1,12,14H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBRGEFDXAYLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Dihydroisoquinolinyl Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline structure.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the dihydroisoquinolinyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, such compounds are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The target compound shares structural motifs with several acetamide derivatives, enabling comparisons of bioactivity and physicochemical properties:
Key Observations :
- Substituent Effects : The allyl group in the target compound may enhance membrane permeability compared to the 4-fluorobenzyl group in , which could improve bioavailability. Conversely, fluorinated analogs often exhibit metabolic stability due to reduced cytochrome P450-mediated oxidation .
- Heterocyclic Cores: The dihydroisoquinoline ring in the target compound differs from the morpholine () or benzothiazole () systems in other analogs. These cores influence conformational flexibility and electronic properties, affecting target binding. For example, the planar benzothiazole sulfone in facilitates π-stacking interactions, whereas the dihydroisoquinoline may favor hydrophobic pocket interactions.
- Pharmacological Activity : Acetamide derivatives with anti-exudative properties, such as those in and , highlight the importance of the acetamide linkage and aromatic substituents. The 4-acetylphenyl group in the target compound may mimic the acetylated metabolites of anti-inflammatory drugs like diclofenac .
Physicochemical and ADME Properties
- Hydrogen Bonding: The absence of a hydroxyl group (cf. ) may limit hydrogen-bond donor capacity, reducing plasma protein binding but increasing metabolic clearance.
Biological Activity
N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol.
Structural Features
- Acetylphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Isoquinolinone Moiety : Suggests possible interactions with various enzymes and receptors.
The biological activity of this compound may involve:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent activity against various bacterial strains, including Staphylococcus epidermidis, with MIC values as low as 1.56 µg/ml for some derivatives .
Cytotoxicity
Studies on structurally related compounds have shown promising cytotoxic effects against cancer cell lines. For instance:
- Compounds derived from similar isoquinolinone structures demonstrated cytotoxicity at concentrations around 20 µg/ml against human stomach cancer cells .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Compound | Activity | MIC/IC50 |
|---|---|---|---|
| 4-Acyltropolone | Antibacterial | 1.56 µg/ml | |
| Isoquinolinone Derivative | Cytotoxicity | 20 µg/ml |
Comparative Analysis
A comparative analysis between this compound and structurally similar compounds reveals unique aspects in their biological profiles:
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| N-(4-acetylphenyl) derivative | Moderate | High |
| Other Isoquinolinones | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
